2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 618427-42-2
VCID: VC16155542
InChI: InChI=1S/C18H20N6OS/c1-3-13-7-5-6-8-14(13)21-16(25)12-26-18-23-22-17(24(18)4-2)15-11-19-9-10-20-15/h5-11H,3-4,12H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C18H20N6OS
Molecular Weight: 368.5 g/mol

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide

CAS No.: 618427-42-2

Cat. No.: VC16155542

Molecular Formula: C18H20N6OS

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide - 618427-42-2

Specification

CAS No. 618427-42-2
Molecular Formula C18H20N6OS
Molecular Weight 368.5 g/mol
IUPAC Name N-(2-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H20N6OS/c1-3-13-7-5-6-8-14(13)21-16(25)12-26-18-23-22-17(24(18)4-2)15-11-19-9-10-20-15/h5-11H,3-4,12H2,1-2H3,(H,21,25)
Standard InChI Key CBRPAJMMITWNAM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring substituted at the 3-position with a sulfur-linked acetamide group and at the 5-position with a pyrazine ring. The triazole core is further modified with an ethyl group at the 4-position, while the acetamide nitrogen is bonded to a 2-ethylphenyl group. This configuration confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors.

Table 1: Key Chemical Properties

PropertyValue
CAS Number618427-42-2
Molecular FormulaC18H20N6OS\text{C}_{18}\text{H}_{20}\text{N}_6\text{OS}
Molecular Weight368.5 g/mol
IUPAC NameN-(2-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3

Spectroscopic Characterization

Spectroscopic techniques are critical for verifying the compound’s structure. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • 1H NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl groups), δ 7.0–8.5 ppm (aromatic protons from pyrazine and phenyl groups), and δ 3.5–4.0 ppm (sulfanyl-acetamide methylene).

  • 13C NMR: Resonances corresponding to the triazole ring carbons (δ 140–160 ppm), pyrazine carbons (δ 145–155 ppm), and carbonyl carbon (δ 170 ppm).
    Infrared (IR) spectroscopy identifies key functional groups, including N-H stretching (≈3300 cm⁻¹ for the amide), C=O stretching (≈1680 cm⁻¹), and C-S vibrations (≈680 cm⁻¹).

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step protocol:

  • Triazole Formation: Cyclization of thiosemicarbazide derivatives with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Pyrazine Incorporation: Nucleophilic substitution at the triazole’s 5-position using 2-aminopyrazine under basic conditions.

  • Acetamide Attachment: Thioetherification of the triazole-thiol intermediate with chloroacetamide, followed by coupling to 2-ethylaniline.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Triazole cyclizationCuSO₄, sodium ascorbate, DMF, 80°C65%
Pyrazine substitutionK₂CO₃, DMF, 120°C, 12h58%
Acetamide couplingDIEA, DCM, room temperature, 24h72%

Optimization Challenges

Key challenges include minimizing byproducts during thioetherification and enhancing the solubility of intermediates in polar aprotic solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required to achieve >95% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. Its mechanism involves inhibition of fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and membrane integrity .

AssayModel SystemResult
Antimicrobial (MIC)S. aureus ATCC 292138 µg/mL
Antifungal (MIC)C. albicans SC531416 µg/mL
Cytotoxicity (IC₅₀)MCF-732 µM

Pharmacological Applications

Drug Development Prospects

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapies. Structural analogs have entered clinical trials for resistant infections, suggesting a viable development pathway .

Toxicity and Pharmacokinetics

Future Research Directions

Structural Modifications

  • Water-Soluble Derivatives: Introduction of polar groups (e.g., hydroxyl, carboxyl) to improve solubility.

  • Prodrug Strategies: Masking the thioacetamide group as a disulfide to enhance membrane permeability.

Target Validation Studies

  • Proteomic Profiling: Identify off-target interactions using affinity chromatography and mass spectrometry.

  • In Vivo Efficacy: Evaluate pharmacokinetics in xenograft models of invasive candidiasis and triple-negative breast cancer.

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